Oxaloglycolate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-hydroxy-3-oxobutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHUKGVZFVHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861787 | |
| Record name | 2-Hydroxy-3-oxobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-05-8 | |
| Record name | 2-Hydroxy-3-oxobutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Key Enzymes and Reactions Involving Oxaloglycolate
Oxaloglycolate participates in critical enzymatic reactions, primarily as a product or substrate. The enzymes most directly associated with it are this compound reductase (decarboxylating) and tartrate dehydrogenase.
| Enzyme Name | EC Number | Primary Reaction Catalyzed | Key Substrates | Key Products |
| This compound reductase (decarboxylating) | 1.1.1.92 | Reductive decarboxylation of this compound | D-glycerate, NAD(P)⁺, CO₂ | 2-hydroxy-3-oxosuccinate (B1258595) (this compound), NAD(P)H, H⁺ |
| Tartrate dehydrogenase | 1.1.1.93 | Oxidation of tartrate to this compound | Tartrate (meso-tartrate, (R,R)-tartrate), NAD⁺ | This compound, NADH, H⁺ |
Enzymology and Mechanistic Studies of Oxaloglycolate Transformations
Oxaloglycolate Reductase (Decarboxylating)
This compound reductase (decarboxylating) (EC 1.1.1.92) is a pivotal enzyme in the metabolic route of tartrate. wikipedia.orgnih.gov It belongs to the family of oxidoreductases and is systematically named D-glycerate:NAD(P)+ oxidoreductase (carboxylating). wikipedia.orgenzyme-database.org This enzyme is crucial for converting the products of tartrate oxidation into central metabolic intermediates. researchgate.nettandfonline.com
The primary catalytic function of this compound reductase (decarboxylating) is to catalyze the reversible reductive decarboxylation of 2-hydroxy-3-oxosuccinate (B1258595) (this compound) to produce D-glycerate and carbon dioxide. enzyme-database.orgqmul.ac.uk In the reverse direction, it catalyzes the NAD(P)+-dependent oxidative carboxylation of D-glycerate. wikipedia.orgqmul.ac.uk
The reaction is as follows: D-glycerate + NAD(P)⁺ + CO₂ ⇌ 2-hydroxy-3-oxosuccinate + NAD(P)H + H⁺ wikipedia.org
Beyond its main substrate, the enzyme exhibits a degree of substrate promiscuity. It is also capable of reducing other α-keto acids. Research has shown that it can effectively reduce hydroxypyruvate to D-glycerate and glyoxylate (B1226380) to glycolate (B3277807), demonstrating a broader substrate specificity than its name might imply. enzyme-database.orgqmul.ac.ukenzyme-database.orggenome.jp
| Substrate | Product | Enzyme Activity |
| 2-hydroxy-3-oxosuccinate (this compound) | D-glycerate + CO₂ | Primary Catalytic Activity |
| Hydroxypyruvate | D-glycerate | Secondary Activity |
| Glyoxylate | Glycolate | Secondary Activity |
| D-glycerate + CO₂ | 2-hydroxy-3-oxosuccinate | Reverse Reaction |
The formation of D-glycerate from tartrate in organisms like Pseudomonas putida involves a two-step enzymatic process. researchgate.nettandfonline.com First, tartrate is oxidized to this compound by tartrate dehydrogenase. tandfonline.com Subsequently, this compound reductase (decarboxylating) catalyzes the DPNH-linked reductive decarboxylation of this compound. researchgate.net This reaction proceeds via the reduction of the keto group at C3 of this compound, followed by the elimination of the carboxyl group at C4 as CO₂. This mechanism ensures the conversion of the C4 dicarboxylic acid, tartrate, into the C3 compound, D-glycerate, which can then enter central metabolic pathways. researchgate.net
Tartrate Dehydrogenase and this compound Formation
Tartrate dehydrogenase (TDH) (EC 1.1.1.93) is the enzyme responsible for the initial step in tartrate catabolism, producing this compound. wikipedia.org It is an oxidoreductase that acts on the CH-OH group of tartrate with NAD⁺ as the acceptor. wikipedia.orgontosight.ai
Tartrate dehydrogenase catalyzes the reversible NAD⁺-dependent oxidation of tartrate to form this compound. wikipedia.orgresearchgate.net The enzyme displays specificity for meso-tartrate (B1217512) and L(+)-tartrate, while D(+)-malate and L(-)-malate are not substrates. ontosight.airesearchgate.netresearchgate.net The reaction requires a divalent metal ion, typically manganese (Mn²⁺), for activity. wikipedia.orgresearchgate.net
The proposed catalytic mechanism involves a general base on the enzyme abstracting a proton from the C2-hydroxyl group of the tartrate substrate. nih.govresearchgate.net This initial proton abstraction facilitates the transfer of a hydride ion from the C2 carbon of the substrate to the C4 position of the nicotinamide (B372718) ring of NAD⁺, resulting in the formation of NADH and the product, this compound. researchgate.netnih.gov A tyrosine residue (Tyr141) has been suggested to function as a general acid to protonate the resulting enolate intermediate. researchgate.net
| Substrate | Cofactor | Metal Ion | Product |
| meso-Tartrate | NAD⁺ | Mn²⁺ | This compound + NADH |
| L(+)-Tartrate | NAD⁺ | Mn²⁺ | This compound + NADH |
Enzyme promiscuity refers to the ability of an enzyme to catalyze secondary, often physiologically irrelevant, reactions in addition to its primary function. nih.govwikipedia.org Tartrate dehydrogenase, particularly from Pseudomonas putida, is a well-characterized example of a promiscuous enzyme. nih.govresearchgate.net It exhibits multiple catalytic activities at a single active site, a trait that arises from its ability to handle different substrates and channel them through slightly different reaction pathways. nih.govresearchgate.net
Depending on the structure and stereochemistry of the substrate, the β-keto acid intermediate formed after the initial oxidation step can either dissociate from the enzyme or undergo a subsequent decarboxylation. researchgate.net
Oxidation of (+)-Tartrate: The enzyme catalyzes the oxidation to this compound, which is then released. nih.govnih.gov
Oxidative Decarboxylation of D-Malate: TDH catalyzes the oxidation of D-malate to an oxaloacetate intermediate, which is then decarboxylated to yield pyruvate (B1213749) and CO₂. nih.govresearchgate.netnih.gov
Decarboxylation of meso-Tartrate: In a more complex reaction, meso-tartrate is converted to D-glycerate and CO₂. This reaction is formally a decarboxylation with no net change in the oxidation state, although it still requires NAD⁺. researchgate.net
This catalytic diversity within a single active site highlights the evolutionary potential of enzymes, where a promiscuous activity can provide a foundation for the development of new metabolic functions. nih.govresearchgate.net
Other Enzymes and Enzyme Systems Interacting with this compound
While tartrate dehydrogenase and this compound reductase are central to this compound metabolism, other enzymes and enzyme systems also play significant roles. These include enzymes where this compound or its structural analogs are substrates, products, or intermediates. A notable example is the isocitrate dehydrogenase (ICDH) family, which is structurally and mechanistically related to tartrate dehydrogenase. asm.orgembl-heidelberg.de Some members of this family catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, proceeding through an oxalosuccinate intermediate, which is structurally analogous to this compound. core.ac.ukwikidoc.org
In some microorganisms, distinct enzyme systems are responsible for the sequential conversion of substrates to this compound and its subsequent transformation. For instance, in a Pseudomonas species that utilizes L-alloisocitrate, two separate enzymes, L-alloisocitrate dehydrogenase and oxalosuccinate decarboxylase, work in concert. asm.orgoup.com The dehydrogenase first oxidizes L-alloisocitrate to form oxalosuccinate. asm.orgoup.com Subsequently, the oxalosuccinate decarboxylase catalyzes the rapid decarboxylation of oxalosuccinate to α-ketoglutarate and CO₂. asm.orgoup.com Mechanistic studies suggest that in this particular system, the oxalosuccinate intermediate is not released from an enzyme complex during the conversion. nih.gov
The three-dimensional structures of enzymes that bind this compound or its analogs provide critical insights into their catalytic mechanisms and substrate specificity. Tartrate dehydrogenase (TDH) from Pseudomonas putida, for example, has been structurally characterized, revealing a dimeric architecture where each monomer consists of a nucleotide-binding domain and a dimerization domain. researchgate.netnih.govresearchgate.net The active site is located in a cleft between these two domains and is constructed from residues from both subunits, establishing the dimer as the minimal functional unit. nih.govnih.gov
The crystal structure of P. putida TDH, solved in a complex with NADH and the intermediate analog oxalate (B1200264), shows that a divalent metal ion (like Mg²⁺ or Mn²⁺) and several arginine residues are crucial for binding and orienting the substrate. nih.govnih.gov Key catalytic residues have been identified, including a lysine (B10760008) residue (Lys192) that acts as a general base to abstract a proton from the substrate's hydroxyl group, and a tyrosine residue (Tyr141) that functions as a general acid to protonate the resulting enolate intermediate. nih.govnih.gov This structural understanding sets the stage for targeted protein engineering studies. nih.gov
Enzyme engineering techniques, such as site-directed mutagenesis, are powerful tools for modifying the properties of enzymes like TDH. neb.comwikipedia.org By altering specific amino acid residues, it is possible to enhance catalytic activity, improve stability, or change substrate specificity. mdpi.com For example, the catalytic diversity observed in TDHs from different bacterial species, such as Bacillus, suggests that they are promising targets for protein engineering to develop biocatalysts for efficient enantioselective transformations. nih.gov The detailed structural knowledge of TDH allows for rational design approaches to create mutant enzymes with desired characteristics. wikipedia.orgnih.gov For instance, altering residues in the substrate-binding pocket could potentially shift the enzyme's preference from tartrate towards other dicarboxylic acids.
**Table 1: Structural Features of Tartrate Dehydrogenase from *Pseudomonas putida***
| Feature | Description | Reference(s) |
|---|---|---|
| Quaternary Structure | Dimer of identical subunits. | researchgate.netnih.gov |
| Domain Organization | Each monomer has a nucleotide-binding domain and a dimerization domain. | researchgate.netresearchgate.net |
| Active Site Location | In the cleft between the two domains, formed by residues from both subunits. | nih.govnih.gov |
| Key Active Site Residues | Lys192 (General Base), Tyr141 (General Acid), Arginine residues (Substrate Binding). | nih.govnih.gov |
| Cofactor Requirements | NAD⁺, Divalent Metal Ion (Mg²⁺ or Mn²⁺), Monovalent Cation (K⁺). | nih.govuniprot.org |
| Structural Family | Belongs to the β-hydroxy-acid dehydrogenase family, related to isocitrate dehydrogenase. | asm.orgnih.gov |
The study of enzyme kinetics provides quantitative measures of the rates of enzyme-catalyzed reactions and the factors that influence them. ontosight.ai Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (Vₘₐₓ), which is the rate of the reaction at saturating substrate concentrations. khanacademy.orgkhanacademy.org The ratio kcat/Kₘ, known as the catalytic efficiency, is also a crucial measure of how efficiently an enzyme converts a substrate into a product. nih.gov
For tartrate dehydrogenase (TDH), kinetic parameters have been determined for various substrates. In TDH from Pseudomonas putida, the Kₘ for (+)-tartrate is 1.08 mM, while for D-malate it is 0.058 mM. uniprot.org The Kₘ for the cofactor NAD⁺ also varies depending on the primary substrate. uniprot.org A bifunctional L-(+)-tartrate dehydrogenase-D-(+)-malate dehydrogenase from Rhodopseudomonas sphaeroides Y also exhibits Michaelis-Menten kinetics, with an apparent Kₘ for L-(+)-tartrate of 2.3 mM and for D-(+)-malate of 0.17 mM. asm.org
Inhibition studies are also a key part of kinetic characterization. For the Rhodopseudomonas sphaeroides Y enzyme, meso-tartrate and oxaloacetate act as competitive inhibitors, while dihydroxyfumarate is a noncompetitive inhibitor. asm.org The differing Kₘ and inhibitor constants (Ki) for various substrates and inhibitors provide insight into the enzyme's substrate specificity and active site chemistry. asm.org
Table 2: Kinetic Parameters of Tartrate Dehydrogenase from Various Sources
| Enzyme Source | Substrate | Apparent Kₘ (mM) | Cofactor | Reference(s) |
|---|---|---|---|---|
| Pseudomonas putida | (+)-Tartrate | 1.08 | NAD⁺ | uniprot.org |
| Pseudomonas putida | D-Malate | 0.058 | NAD⁺ | uniprot.org |
| Pseudomonas putida | NAD⁺ (for (+)-tartrate oxidation) | 0.12 | - | uniprot.org |
| Pseudomonas putida | NAD⁺ (for D-malate oxidation) | 0.05 | - | uniprot.org |
| Rhodopseudomonas sphaeroides Y | L-(+)-Tartrate | 2.3 | NAD⁺, Mn²⁺ | asm.org |
| Rhodopseudomonas sphaeroides Y | D-(+)-Malate | 0.17 | NAD⁺, Mn²⁺ | asm.org |
| Rhodopseudomonas sphaeroides Y | NAD⁺ (with L-(+)-tartrate) | 0.28 | - | asm.org |
| Rhodopseudomonas sphaeroides Y | NAD⁺ (with D-(+)-malate) | 0.13 | - | asm.org |
| Rhodopseudomonas sphaeroides Y | Mn²⁺ | 0.016 | - | asm.org |
Synthetic Strategies and Biocatalysis Involving Oxaloglycolate
Metabolic Engineering and Synthetic Biology Applications
Metabolic engineering provides a powerful framework for redesigning microbial metabolism to produce non-natural compounds. Oxaloglycolate has been identified as a key intermediate in rationally designed, non-natural pathways for the biosynthesis of valuable chemicals like ethylene (B1197577) glycol.
The construction of non-naturally occurring microbial organisms capable of producing desired chemicals is a central goal of metabolic engineering. nih.govnih.gov This often involves introducing heterologous genes to create novel biosynthetic pathways in host organisms like Escherichia coli. pnnl.govnih.gov
A synthetic pathway for producing ethylene glycol has been designed to proceed through an this compound intermediate. google.com The construction of a microbial organism to utilize this pathway involves exogenously expressing the nucleic acids that encode the necessary enzymes. google.com For instance, an engineered pathway can be designed to convert glycerate into ethylene glycol, where one of the key steps is the formation of this compound. This requires the careful selection and expression of enzymes, potentially from different organisms, to create a functional pathway in a host like E. coli. google.com
In engineered biosynthetic routes, this compound can serve as a crucial, carbon-efficient intermediate. A proposed non-natural pathway for ethylene glycol production utilizes an enzyme, such as tartrate dehydrogenase, which can catalyze a coupled oxidation-reduction reaction that proceeds through an this compound intermediate. google.com
In this context, a substrate like glycerate is converted to this compound. The pathway is designed to then channel this intermediate towards the final product. However, native enzymes may not be optimized for this non-natural reaction. For example, the tartrate dehydrogenase identified for this step was noted to have low activity with glycerate and was inhibited by it, suggesting that enzyme engineering or directed evolution would be necessary to improve the enzyme's function and the pathway's efficiency. google.com This highlights a common challenge and strategy in metabolic engineering: identifying a potential pathway and then optimizing its enzymatic steps for high flux.
| Step | Substrate | Enzyme Type (Example) | Product | Reference |
|---|---|---|---|---|
| 1 | Glycerate | Tartrate Dehydrogenase (NAD+ dependent) | This compound (2-hydroxy-3-oxosuccinate) | google.com |
| 2 | This compound | (Engineered Decarboxylase) | Glycolaldehyde | google.com |
| 3 | Glycolaldehyde | Aldehyde Reductase (e.g., FucO or YqhD) | Ethylene Glycol | nih.gov |
Once a synthetic pathway is constructed, its performance is often limited by metabolic bottlenecks. Adaptive Laboratory Evolution (ALE) is a powerful strategy used to optimize microbial strains for improved phenotypes, such as enhanced production of a target chemical, without detailed knowledge of the underlying metabolic networks. researchgate.netnih.gov By applying continuous selective pressure over many generations, strains with beneficial mutations that improve metabolic flux are selected. nih.govmdpi.com
For example, ALE has been successfully used to improve the production of succinate, another C4-dicarboxylic acid, in E. coli. In these cases, evolution overcame flux limitations by selecting for mutations in enzymes like phosphoenolpyruvate (B93156) carboxylase that desensitized them to allosteric inhibition, thereby increasing the carbon flow towards the desired product. nih.govresearchgate.net
Development of this compound Derivatives and Analogues for Research Probes
The strategic design and synthesis of derivatives and analogues of this compound are pivotal for advancing our understanding of its role in metabolic pathways. These molecular tools serve as research probes, enabling the detailed investigation of enzyme mechanisms and the elucidation of complex biochemical networks.
Synthetic Methodologies for Novel this compound-Derived Compounds
The generation of novel compounds derived from this compound hinges on versatile synthetic strategies that allow for the introduction of various functional groups and structural modifications. While specific methodologies for this compound are not extensively detailed in readily available literature, principles from the synthesis of related α-keto acids, such as 2-oxoglutarate, can be applied.
A promising approach involves the use of cyanosulfur ylids as key intermediates. This method has proven effective for the synthesis of C3- and/or C4-substituted 2-oxoglutarate derivatives. The general scheme involves the reaction of a suitable precursor with a cyanosulfur ylid, followed by oxidation to yield the desired α-keto acid derivative. The mild conditions of the oxidation step are advantageous as they tolerate a variety of functional groups, allowing for the creation of a diverse library of analogues.
Key synthetic strategies can be summarized as follows:
Esterification and Amidation: The carboxyl groups of this compound offer convenient handles for derivatization. Standard esterification or amidation reactions can be employed to introduce a wide array of substituents. These modifications can alter the compound's polarity, cell permeability, and interaction with enzyme active sites.
Modification of the Carbon Skeleton: Introducing substituents on the carbon backbone of this compound can provide valuable insights into enzyme-substrate interactions. Methodologies developed for related dicarboxylic acids can be adapted for this purpose.
Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a powerful tool for the stereoselective synthesis of complex molecules under mild conditions. Aldolases and related enzymes, for instance, could potentially be used to construct the carbon backbone of this compound derivatives with high precision.
Table 1: Synthetic Strategies for this compound Derivatives
| Methodology | Description | Potential Application for this compound |
| Cyanosulfur Ylid Chemistry | A versatile method for synthesizing substituted α-keto acids from corresponding precursors. | Creation of this compound analogues with substituents at various positions to probe enzyme specificity. |
| Esterification | Reaction of carboxylic acid groups with alcohols to form esters. | Modification of polarity and steric bulk to study active site topology. |
| Amidation | Reaction of carboxylic acid groups with amines to form amides. | Introduction of new hydrogen bonding donors/acceptors to alter binding affinity. |
| Biocatalysis | Use of enzymes to catalyze specific reactions, often with high stereoselectivity. | Enantioselective synthesis of chiral this compound analogues. |
Application of this compound Analogues in Pathway Elucidation
This compound analogues are invaluable as research probes for dissecting metabolic pathways, particularly the glyoxylate (B1226380) and dicarboxylate metabolism. By mimicking the natural substrate, these molecules can be used to inhibit specific enzymes, thereby revealing their roles in a given pathway.
Competitive Inhibition: A primary application of this compound analogues is as competitive inhibitors of enzymes that utilize this compound as a substrate. By binding to the active site, these analogues can block the binding of the natural substrate, leading to a measurable decrease in enzyme activity. The inhibitory potency of a series of related analogues can provide a detailed structure-activity relationship (SAR), offering clues about the size, shape, and chemical nature of the enzyme's active site. For instance, studies on fumarate (B1241708) analogues have demonstrated how modifications to a dicarboxylic acid structure can lead to either allosteric activation or inhibition of an enzyme, providing insights into its regulatory mechanisms.
Mechanistic Probes: Isotopically labeled this compound analogues can be used to trace the metabolic fate of the carbon skeleton through a pathway. By following the incorporation of isotopes into downstream metabolites, researchers can delineate the sequence of reactions and identify branch points in the metabolic network.
Pathway Interrogation: The introduction of an this compound analogue into a biological system can create a specific metabolic block. The resulting accumulation of upstream metabolites and depletion of downstream metabolites can be analyzed using metabolomics techniques. This provides a global view of the metabolic consequences of inhibiting a particular enzymatic step and can help to identify previously unknown connections between metabolic pathways. The study of how organisms assimilate oxalate (B1200264) into biomass via pathways involving glyoxylate highlights the importance of understanding these metabolic routes. nih.gov
Table 2: Applications of this compound Analogues in Research
| Application | Description | Example of Information Gained |
| Competitive Enzyme Inhibition | Analogues bind to the active site of an enzyme, preventing the binding of the natural substrate. | Determination of enzyme active site topology and structure-activity relationships. |
| Mechanistic Studies | Use of analogues to probe the catalytic mechanism of an enzyme. | Elucidation of the roles of specific functional groups in substrate binding and catalysis. |
| Metabolic Pathway Tracing | Isotopically labeled analogues are used to follow the flow of atoms through a metabolic pathway. | Mapping of metabolic fluxes and identification of pathway intermediates. |
| Metabolomic Profiling | Introduction of an analogue to perturb a metabolic pathway, followed by analysis of global metabolite changes. | Identification of new pathway connections and regulatory nodes. |
Advanced Analytical Methodologies for Oxaloglycolate Research
Hyphenated Techniques for Comprehensive Oxaloglycolate Profiling
Hyphenated analytical techniques, which combine separation methods with spectroscopic or spectrometric detection, are indispensable for the comprehensive profiling of complex biological samples. These advanced methodologies offer enhanced specificity, sensitivity, and structural elucidation capabilities, making them crucial for understanding the intricate roles of metabolites within biological systems. For compounds like this compound, which are integral to various metabolic pathways, hyphenated techniques provide the necessary resolution and identification power to map their presence, abundance, and transformations accurately. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) represent foundational hyphenated techniques widely employed in metabolomics research. Their ability to separate complex mixtures and then identify and quantify individual components based on their mass-to-charge ratio and fragmentation patterns allows for detailed investigations into metabolic landscapes ijarnd.comscientiaricerca.comrjpn.orgnih.govchemrxiv.org.
LC-MS/MS and GC-MS/MS for Metabolomic Research on this compound Pathways
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone in metabolomics, offering unparalleled sensitivity and specificity for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile creative-proteomics.comfrontlinegenomics.comnih.govchromatographyonline.com. In the context of this compound research, LC-MS/MS enables untargeted metabolomics, which aims to identify and quantify a broad spectrum of metabolites present in a sample, thereby facilitating the discovery of novel compounds and metabolic pathways nih.gov. Targeted metabolomics using LC-MS/MS allows for the precise quantification and verification of specific metabolites, such as this compound and its related compounds, within complex biological matrices creative-proteomics.comnih.gov. This technique is also vital for metabolic flux analysis, where stable isotope labeling can trace the flow of atoms through metabolic pathways, providing insights into pathway dynamics and regulation creative-proteomics.com. Research findings highlight LC-MS/MS's utility in identifying biomarkers associated with diseases, understanding drug metabolism, and elucidating metabolic alterations in various biological conditions creative-proteomics.comchromatographyonline.com.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is particularly effective for the analysis of volatile and semi-volatile compounds, or those that can be rendered volatile through derivatization chemrxiv.orgnih.govgcms.cz. For metabolites that fit these criteria, GC-MS/MS provides a robust platform for identifying and quantifying small molecular substances, including those involved in primary metabolism such as amino acids and organic acids nih.govgcms.cz. Its application in metabolomics allows for comprehensive metabolite profiling, complementing LC-MS/MS by covering a different range of compounds chemrxiv.orgnih.gov. GC-MS/MS can be used for both discovery-based analysis and targeted quantification, offering high selectivity and accuracy, especially when employing techniques like Selected Reaction Monitoring (SRM) gcms.cz. The synergy between GC-MS/MS and LC-MS/MS provides a more complete picture of the metabolome, essential for understanding complex pathways like those involving this compound frontlinegenomics.com.
Integration of Analytical Platforms for Multi-Omics Studies Related to this compound Metabolism
The advancement of "omics" technologies, including metabolomics, genomics, transcriptomics, and proteomics, has opened avenues for a more holistic understanding of biological systems x-omics.nlmdpi.commetwarebio.comresearchgate.net. Integrating data from these diverse platforms—a process known as multi-omics integration—is critical for uncovering complex interactions and regulatory networks that govern metabolic processes, including those involving this compound x-omics.nlmdpi.commetwarebio.comresearchgate.net. This integration can be achieved through various strategies, such as early integration (merging raw data), intermediate integration (transforming data into common representations), or late integration (combining results from individual analyses) frontiersin.org.
By combining metabolomic data obtained from techniques like LC-MS/MS and GC-MS/MS with genomic, transcriptomic, or proteomic information, researchers can identify correlations between gene expression, protein levels, and metabolite abundance mdpi.commetwarebio.com. This approach allows for the elucidation of regulatory pathways, the identification of key enzymes involved in metabolite synthesis or degradation, and a deeper understanding of how environmental or genetic factors influence metabolic states mdpi.commetwarebio.com. For instance, correlating changes in gene expression with observed shifts in this compound levels can pinpoint regulatory mechanisms controlling its production or consumption. Such integrated analyses are vital for discovering combinatorial biomarkers, understanding disease mechanisms, and advancing personalized medicine, providing a comprehensive view of the biological context in which this compound functions x-omics.nlmdpi.commetwarebio.comresearchgate.net.
Theoretical and Computational Investigations of Oxaloglycolate Systems
Computational Modeling of Oxaloglycolate-Involved Reaction Networks
Computational modeling serves as a powerful tool for understanding the complex web of reactions in which this compound can participate. By representing molecules and their transformations mathematically, it is possible to simulate and analyze network behaviors that are difficult to observe directly.
Graph transformation systems provide a formal, rule-based approach to explore the chemical space surrounding a particular compound or reaction network. arxiv.orgresearchgate.net In this methodology, molecules are represented as graphs, where atoms are nodes and chemical bonds are edges. Chemical reactions are then defined as graph transformation rules, which specify how to modify a graph (the reactant) to produce a new graph (the product). researchgate.net
This approach allows for the automated generation of vast reaction networks from a set of starting materials and a defined set of reaction rules. acs.orgacs.org For this compound, this means that by defining a set of plausible biochemical transformations (e.g., decarboxylation, reduction, transamination), a graph transformation engine could systematically generate all possible derivatives and reaction pathways. This is particularly useful for discovering novel biosynthetic or degradation pathways that may not be immediately obvious. The process of exploring chemical space with graph-based transformations can overcome expert bias and uncover new chemistries. acs.org
Table 1: Hypothetical Graph Transformation Rule for Decarboxylation of a Beta-Keto Acid Moiety similar to that in this compound
| Component | Graph Representation (Simplified) | Description |
| Left-Hand Side (LHS) | O=C(C(=O)O)C(=O)O | This pattern represents a beta-keto acid substructure that the rule will search for within a larger molecular graph. It specifies the atoms and bonds that must be present for the reaction to occur. |
| Right-Hand Side (RHS) | O=C(CO)C(=O)O | This pattern represents the state of the substructure after the transformation. The carboxyl group has been removed. |
| Transformation | Removal of a C(=O)O group | The rule defines the specific changes: the breaking of a carbon-carbon bond and the removal of the atoms corresponding to the carboxyl group. |
| Application to this compound | HOOC-C(=O)-CH(OH)-COOH | If a rule for beta-keto acid decarboxylation were applied to a precursor of this compound, this method could systematically predict the resulting products and subsequent reactions. |
While graph transformations explore what reactions are possible, pathway modeling aims to understand the flow of matter through an established network. Traditional methods like Flux Balance Analysis (FBA) model this flow but often rely on linear programming, which can result in non-integer flux values that are not biochemically realistic for single-molecule transformations.
Integer hyperflow modeling offers a more precise framework by representing chemical reaction networks as directed hypergraphs, where molecules are vertices and reactions are hyperedges (an edge that can connect multiple vertices). santafe.eduarxiv.org Pathways are then modeled as integer-valued hyperflows. santafe.edusdu.dk This insistence on integer flows, solved using Integer Linear Programming (ILP), ensures that the stoichiometry of reactions is respected in a discrete sense, which is crucial for understanding detailed mechanistic questions. sdu.dkresearchgate.net This approach allows for the targeted enumeration of optimal and near-optimal pathways based on a specific objective, such as maximizing the production of this compound from a given substrate. arxiv.org The integer hyperflow model can also be expanded with additional constraints to handle futile cycles and analyze complex catalytic systems. sdu.dk
Table 2: Comparison of Pathway Modeling Approaches
| Feature | Flux Balance Analysis (FBA) | Integer Hyperflows |
| Mathematical Framework | Linear Programming (LP) | Integer Linear Programming (ILP) |
| Network Representation | Stoichiometric Matrix | Directed Hypergraph |
| Flux Values | Continuous (Real numbers) | Discrete (Integers) |
| Biochemical Interpretation | Represents steady-state reaction rates. | Represents discrete molecular transformations, ensuring atom conservation per reaction event. |
| Primary Application | Predicting metabolic capabilities and growth phenotypes at a system level. nih.govwikipedia.org | Finding and optimizing specific, mechanistically detailed pathways. arxiv.org |
| Complexity | Solvable in polynomial time. | NP-hard in the general case, but often manageable for practical biological problems. sdu.dk |
Quantum Chemical Methodologies Applied to this compound Transformations
Quantum chemical (QC) calculations provide a foundational, physics-based understanding of chemical reactions by solving approximations of the Schrödinger equation for a given molecular system. nih.gov These methods are invaluable for studying the specific transformations of this compound at the electronic level, offering insights that are often inaccessible to experiment. smu.eduresearchgate.net
Using techniques like Density Functional Theory (DFT), it is possible to map out the entire potential energy surface for a proposed reaction involving this compound. rsc.org This allows for the precise calculation of the energies of reactants, products, reaction intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state—the activation energy—is a key determinant of the reaction rate. By applying these methods, researchers can:
Elucidate detailed, step-by-step reaction mechanisms.
Predict the thermodynamic feasibility and kinetic rate of a transformation.
Investigate the role of catalysts, such as enzyme active site residues, in lowering the activation energy.
Explore and predict unknown reactions before attempting them in the lab.
For this compound, QC calculations could be used to study its stability, its conversion to other metabolites, and the specific electronic rearrangements that occur during these transformations.
Table 3: Application of Quantum Chemical Methods to an this compound Transformation
| Quantum Chemical Method | Information Yielded | Relevance to this compound |
| Geometry Optimization | Calculates the lowest-energy 3D structure of a molecule. | Determines the most stable conformation of this compound and its potential isomers. |
| Frequency Calculation | Confirms a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). | Verifies the nature of calculated stationary points on the reaction pathway. |
| Transition State Search (e.g., QST2/3, Berny) | Locates the highest energy point (saddle point) along a reaction coordinate. | Identifies the transition state structure for a specific reaction, such as the decarboxylation or reduction of this compound. |
| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path connecting a transition state to its corresponding reactants and products. | Confirms that a found transition state correctly connects the desired reactants and products in the proposed transformation of this compound. researchgate.net |
In Silico Analysis of Enzyme-Substrate Interactions for this compound
Understanding how this compound interacts with enzymes is critical to deciphering its biological role. In silico analysis, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as an enzyme). nih.govresearchgate.net
The process involves generating a multitude of possible binding poses of this compound within the active site of a target enzyme and then using a scoring function to rank these poses based on their estimated binding affinity. biointerfaceresearch.com This analysis can:
Identify potential enzymes that can bind and metabolize this compound.
Predict the specific binding mode of this compound within an enzyme's active site, highlighting key interactions (e.g., hydrogen bonds, ionic interactions) with amino acid residues. biointerfaceresearch.com
Provide a structural basis for understanding enzyme specificity and catalytic mechanism. nih.gov
Guide site-directed mutagenesis experiments to engineer enzymes with enhanced affinity or activity for this compound.
Molecular dynamics (MD) simulations can further refine these static docking predictions by simulating the dynamic behavior of the enzyme-oxaloglycolate complex over time, providing insights into conformational changes and the stability of the interaction. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound with Candidate Enzymes
| Enzyme Target | PDB ID (Hypothetical) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Function |
| Isocitrate Dehydrogenase-like Protein | 9ABC | -8.5 | Arg112, Tyr150, Asp230 | Binds in the active site, suggesting it could be a substrate or inhibitor. |
| Aspartate Aminotransferase-like Protein | 8DEF | -7.2 | Arg292, Lys258 | Interacts with key catalytic residues, suggesting a possible role in transamination. |
| Pyruvate (B1213749) Carboxylase-like Protein | 7GHI | -6.1 | Arg338, Gln289 | Binds near the carboxylase domain, suggesting potential as a substrate. |
| Serum Albumin (Control) | 6JKL | -4.8 | Non-specific hydrophobic interactions | Lower affinity and non-specific binding, likely not a biologically relevant interaction. |
Predictive Modeling of this compound Flux in Engineered Biological Systems
Metabolic engineering aims to rationally modify the metabolism of organisms to overproduce valuable chemicals. nih.gov Predictive modeling is essential for guiding this process, and Flux Balance Analysis (FBA) is a cornerstone technique. nih.govresearchgate.net FBA uses a genome-scale metabolic model (GEM), which is a comprehensive reconstruction of all known metabolic reactions in an organism. nih.gov
By applying constraints—such as nutrient availability—and defining a biological objective (e.g., maximizing biomass production), FBA calculates the distribution of metabolic fluxes throughout the entire network at a steady state. wikipedia.org This framework can be used to predict how genetic perturbations, like gene knockouts or overexpressions, will reroute metabolic fluxes and affect the production of a target compound. nih.govnih.gov
If this compound were the target product in an engineered microbe, FBA could be used to:
Identify key reactions that compete with the this compound production pathway.
Predict which gene deletions would redirect carbon flux towards this compound.
Optimize nutrient conditions to maximize yield.
More advanced techniques integrate transcriptomic and metabolomic data to further constrain the model, increasing the accuracy of flux predictions and better reflecting the physiological state of the cell. indexcopernicus.comnih.gov
Table 5: Simplified FBA Problem for Maximizing this compound Production
| Reaction | Equation | Lower Bound (mmol/gDW/hr) | Upper Bound (mmol/gDW/hr) | Objective Coefficient |
| v_uptake | Glucose_ext -> Glucose | 0 | 10 | 0 |
| v_glycolysis | Glucose -> 2 Pyruvate | 0 | 1000 | 0 |
| v_biomass | Pyruvate -> Biomass | 0.1 | 1000 | 0 |
| v_competing | Pyruvate -> Competing_Product | 0 | 1000 | 0 |
| v_precursor | Pyruvate -> Oxaloacetate | 0 | 1000 | 0 |
| v_synthesis | Oxaloacetate + Glyoxylate (B1226380) -> this compound | 0 | 1000 | 1 |
| v_export | This compound -> Oxaloglycolate_ext | 0 | 1000 | 0 |
| Objective: | Maximize v_synthesis |
This table illustrates how an FBA problem is structured. A solver would find a set of reaction fluxes (v) that satisfies the steady-state assumption (mass balance) and the given bounds, while maximizing the flux through the this compound synthesis reaction.
Emerging Research Directions and Future Perspectives on Oxaloglycolate
Untapped Metabolic Roles of Oxaloglycolate
While this compound's direct participation in major metabolic pathways is not extensively documented, its chemical structure suggests potential roles as an intermediate or precursor. It is known to be involved in the metabolism of glyoxylate (B1226380) and dicarboxylates ecmdb.cawikipedia.org. Research has indicated that this compound can be formed from tartaric acid via meso-tartrate (B1217512) dehydrogenase ontosight.aiuniprot.orgtandfonline.com and is a substrate for this compound reductase (decarboxylating) wikipedia.org.
Future research could explore:
Prebiotic Chemistry: this compound has been proposed as a key compound in hypothetical autocatalytic cycles for the emergence of primordial metabolism, potentially formed from glyoxylate researchgate.netarxiv.org. Investigating its stability and reactivity under early Earth conditions could reveal crucial insights into the origins of life.
Enzymatic Pathways: Its role as a substrate or product in less-characterized enzymatic reactions, particularly those involving glyoxylate, tartrate, or related dicarboxylic acids, warrants further investigation. Understanding these pathways could uncover novel metabolic functions in various organisms.
Signaling or Regulatory Roles: Given its reactive functional groups, this compound might possess undiscovered signaling or regulatory functions within cellular systems, similar to other small organic acids.
Integration of this compound Studies with Systems Biology Approaches
Integrating this compound research with systems biology approaches will provide a holistic view of its impact on cellular networks.
Metabolomics: High-throughput metabolomic studies can identify and quantify this compound in various biological contexts, revealing its endogenous presence and fluctuations under different physiological conditions. This can help uncover previously unknown metabolic links.
Genomics and Transcriptomics: Correlating this compound levels with gene expression data can help identify the enzymes responsible for its synthesis and degradation, thereby mapping its metabolic network.
Computational Modeling: Building kinetic models of pathways involving this compound can predict its flux and regulatory roles within complex metabolic networks, aiding in hypothesis generation for experimental validation.
Novel Synthetic Routes and Biocatalytic Applications of this compound
Developing efficient synthetic routes and exploring biocatalytic applications are key for future research.
Chemical Synthesis: While chemical synthesis methods exist, optimizing them for yield, purity, and cost-effectiveness is crucial. Research into novel synthetic strategies, potentially inspired by prebiotic chemistry pathways, could offer new avenues.
Biocatalysis: Enzymes like meso-tartrate dehydrogenase and this compound reductase offer potential for biocatalytic applications.
Production of Chiral Synthons: The conversion of L-tartrate to D-glycerate via this compound by enzymes like tartrate dehydrogenase and this compound reductase presents an opportunity for producing valuable chiral intermediates for the pharmaceutical and fine chemical industries ontosight.aiuniprot.orgtandfonline.comthieme-connect.commicrobiologyjournal.org.
Enzyme Engineering: Engineering these enzymes for enhanced stability, substrate specificity, and catalytic efficiency could expand their industrial utility.
Advancements in Analytical Techniques for Tracing this compound Dynamics
Accurate and sensitive detection methods are vital for studying this compound's dynamics.
Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection are essential for identifying and quantifying this compound in complex biological samples jst.go.jpsci-toys.com.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and insights into the chemical environment of this compound.
Isotope Tracing: Using isotopically labeled precursors (e.g., ¹³C-labeled glyoxylate or tartrate) can help trace the metabolic fate of this compound and elucidate its contribution to various metabolic pathways thieme-connect.comphysiology.orgnih.gov.
Theoretical Frameworks for Predicting this compound Behavior in Complex Systems
Theoretical and computational approaches can complement experimental studies.
Quantum Chemistry Calculations: Predicting the reactivity, stability, and interaction potentials of this compound with other molecules or enzymes can guide experimental design.
Molecular Dynamics Simulations: Simulating this compound's behavior in aqueous environments or within enzyme active sites can provide detailed insights into its conformational dynamics and binding interactions.
Cheminformatics and Network Analysis: Computational tools can be used to explore the broader chemical space related to this compound, identify potential novel reaction pathways, and model its behavior within complex metabolic networks, as demonstrated in studies exploring prebiotic chemistry researchgate.netarxiv.org.
Conclusion
Synthesis of Key Findings in Oxaloglycolate Research
Research into this compound has illuminated its critical roles in various biochemical pathways and its potential significance in prebiotic chemistry. A primary pathway for this compound formation involves the enzymatic oxidation of L-tartrate, catalyzed by L-tartrate dehydrogenase (EC 1.1.1.93), which utilizes NAD+ as a cofactor to produce this compound and NADH ontosight.aitandfonline.commicrobiologyjournal.orgwikipedia.org. This compound serves as a key intermediate in the metabolism of tartrate in numerous microorganisms ontosight.aitandfonline.commicrobiologyjournal.orgwikipedia.org. Further metabolic processing often involves the reductive decarboxylation of this compound, mediated by this compound reductive decarboxylase (EC 1.1.1.92), which converts it into D-glycerate using NADH tandfonline.comwikipedia.orgresearchgate.net. Beyond enzymatic transformations, this compound can also undergo non-enzymatic decarboxylation, yielding hydroxypyruvic acid and tartronic semialdehyde researchgate.netacs.org. In the context of prebiotic chemistry, studies have explored hypothetical autocatalytic cycles where glyoxylate (B1226380), and potentially precursors like hydrogen cyanide (HCN), can be converted into this compound through self-sustaining reaction networks, suggesting possible abiotic synthesis routes for early life molecules arxiv.orgresearchgate.netresearchgate.net.
| Reaction Type | Reactants | Products | Enzyme/Conditions | Reference(s) |
| Enzymatic Oxidation | L-Tartrate, NAD+ | This compound, NADH | L-tartrate dehydrogenase (EC 1.1.1.93) | ontosight.aitandfonline.commicrobiologyjournal.orgwikipedia.org |
| Reductive Decarboxylation | This compound, NADH | D-Glycerate, NAD+ | This compound reductive decarboxylase (EC 1.1.1.92) | tandfonline.comwikipedia.orgresearchgate.net |
| Non-enzymatic Decarboxylation | This compound | Hydroxypyruvic acid, Tartronic semialdehyde | Non-enzymatic | researchgate.netacs.org |
| Autocatalytic Synthesis | Glyoxylate (and precursors like HCN) | This compound | Hypothetical autocatalytic cycles, computational models, umpolung catalysis | arxiv.orgresearchgate.netresearchgate.net |
Broader Implications of this compound Studies for Chemical and Biological Sciences
The research surrounding this compound carries significant implications across both chemical and biological disciplines. In biological sciences, studies on this compound contribute to a deeper understanding of microbial metabolism, particularly the pathways involved in C4-dicarboxylate utilization and the specific mechanisms of tartrate metabolism in bacteria ontosight.aimicrobiologyjournal.org. Its role as an intermediate in the conversion of tartrate to D-glycerate highlights its importance in metabolic flux analysis and the production of chiral synthons tandfonline.comwikipedia.org. Furthermore, understanding these metabolic transformations can offer insights into cellular energy production pathways. From a chemical perspective, this compound is a focal point in prebiotic chemistry, serving as a model compound for exploring the potential abiotic synthesis of essential biomolecules from simple inorganic precursors like HCN arxiv.orgresearchgate.netresearchgate.net. The investigation into autocatalytic cycles for its production sheds light on the chemical principles that might have underpinned the origin of life, including concepts like "umpolung" catalysis arxiv.orgresearchgate.netresearchgate.net.
Future Outlook for this compound-Centric Academic Research
The ongoing research into this compound points towards several promising avenues for future academic inquiry. In the realm of biotechnology, further exploration of microbial strains capable of efficient L-tartrate utilization could lead to novel bioconversion processes for producing valuable compounds, potentially including D-glycerate or other derivatives from tartrate ontosight.aimicrobiologyjournal.org. The field of prebiotic chemistry is likely to continue investigating the autocatalytic synthesis of this compound and its potential role in the emergence of primordial metabolism, using advanced computational modeling and experimental approaches to simulate early Earth conditions arxiv.orgresearchgate.netresearchgate.net. Additionally, there is scope for research into novel enzymatic or chemical synthesis strategies for this compound and its analogues, which could yield new intermediates for organic synthesis or materials science applications, although current research primarily emphasizes its metabolic and prebiotic roles.
Compound List
this compound
2-hydroxy-3-oxosuccinate (B1258595)
2-hydroxy-3-oxobutanedioic acid
L-Tartrate
NAD+
NADH
D-Glycerate
Hydroxypyruvic acid
Tartronic semialdehyde
Glyoxylate
HCN (Hydrogen Cyanide)
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying oxaloglycolate in enzymatic assays?
- Methodological Answer : Use spectrophotometric assays to monitor NAD(P)H oxidation/reduction at 340 nm, as this compound reductase (EC 1.1.1.92) catalyzes its conversion to D-glycerate and CO₂. Include controls for pH (optimal range: 7.0–7.5) and temperature (25–37°C) to ensure enzymatic activity. Validate results with HPLC or mass spectrometry for cross-verification .
- Key Variables : Substrate concentration (0.1–10 mM), cofactor dependency (NAD⁺ vs. NADP⁺), and inhibition studies (e.g., oxalate analogs).
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Follow protocols from peer-reviewed syntheses, detailing reaction conditions (e.g., solvent, catalyst, temperature) and purification steps (e.g., recrystallization, column chromatography). Report yield, purity (NMR, >95%), and spectroscopic data (IR, UV-Vis) in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Critical Step : Include a reproducibility checklist: catalyst batch, solvent dryness, and inert atmosphere consistency.
Q. What are the primary metabolic pathways involving this compound, and how are they experimentally traced?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track this compound flux in glyoxylate or TCA cycles. Combine with enzyme-specific inhibitors (e.g., hydroxycitrate for ATP-citrate lyase) and knockout models (e.g., E. coli mutants lacking this compound reductase) to isolate pathways .
Advanced Research Questions
Q. How to resolve contradictions in reported kinetic parameters (e.g., Kₘ, Vₘₐₓ) for this compound reductase across studies?
- Methodological Answer : Conduct meta-analysis of kinetic data (≥10 studies) to identify confounding variables:
- Experimental Design : Compare assay conditions (pH, temperature) and substrate purity .
- Statistical Analysis : Apply multivariate regression to isolate factors affecting variability (e.g., cofactor preference, enzyme source) .
- Case Study : Discrepancies in Kₘ values (0.5–2.1 mM) may arise from NAD⁺ vs. NADP⁺ usage; validate with standardized cofactor ratios .
Q. What computational strategies are effective for modeling this compound-enzyme interactions?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities and active-site dynamics. Validate with mutagenesis (e.g., Ser154Ala in this compound reductase) and kinetic assays .
- Data Interpretation : Correlate ΔΔG values with experimental Kₘ shifts to refine force-field parameters.
Q. How to design a study investigating this compound’s role in oxidative stress responses?
- Methodological Answer :
- Hypothesis : this compound modulates ROS levels via glyoxylate detoxification.
- Approach : Use Arabidopsis thaliana mutants (e.g., icl mutants) exposed to H₂O₂. Quantify this compound (LC-MS), ROS (dichlorofluorescein assay), and transcriptomics (RNA-Seq) .
- Controls : Wild-type plants, abiotic stress (e.g., drought), and ROS scavengers (e.g., ascorbate).
Data Management & Validation
Q. What criteria define high-quality structural data for novel this compound analogs?
- Methodological Answer :
- X-ray Crystallography : Report resolution (<2.0 Å), R-factors (Rₚₕₑₙ < 0.05), and PDB deposition.
- Spectroscopy : Assign all NMR peaks (¹H, ¹³C) and IR bands (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .
Q. How to address variability in this compound quantification across LC-MS platforms?
Retrosynthesis Analysis
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